molecular formula C29H44O7 B1212075 Hongdoushan A

Hongdoushan A

Cat. No. B1212075
M. Wt: 504.7 g/mol
InChI Key: HULFDGRJZFOLFD-BNKKXMPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hongdoushan A is a natural product found in Taxus wallichiana with data available.

Scientific Research Applications

1. Bioactive Component Analysis

A study focused on the compound Hongdoushan capsule (CHC), which is used for treating cancers and enhancing immunity, highlights its composition. The research developed a method for determining 10 bioactive components in CHC, including glycyrrhetinic acid, liquiritin, glycyrrhizin, baccatin III, and others, through high-performance liquid chromatography. This method is significant for the quality control of CHC and offers insights into its complex composition (Zhu et al., 2014).

2. Chemical Structure and Antiproliferative Activity

Research on Taxus yunnanensis wood led to the isolation of new C-14 oxygenated taxane-type diterpenes, named hongdoushans A-C. These compounds, along with other diterpenes and lignans, were evaluated for their antiproliferative activity toward specific carcinoma and fibrosarcoma cell lines. This research contributes to understanding the chemical diversity and potential therapeutic applications of compounds derived from Taxus yunnanensis (Banskota et al., 2002).

properties

Molecular Formula

C29H44O7

Molecular Weight

504.7 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H44O7/c1-10-15(2)27(33)36-22-13-16(3)23-20(32)14-29(9)12-11-21(34-18(5)30)17(4)24(29)26(35-19(6)31)25(22)28(23,7)8/h15,20-22,24-26,32H,4,10-14H2,1-3,5-9H3/t15-,20-,21-,22-,24-,25-,26-,29-/m0/s1

InChI Key

HULFDGRJZFOLFD-BNKKXMPWSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC(=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H]1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

SMILES

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

synonyms

hongdoushan A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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